1-(1H-indazol-4-yl)propan-2-amine
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Overview
Description
1-(1H-indazol-4-yl)propan-2-amine is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core, followed by alkylation with a suitable propan-2-amine precursor .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those involving copper or palladium, are frequently employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, hydroxylated derivatives, and reduced amine forms, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-indazol-4-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-indazole: A simpler indazole derivative with similar core structure but lacking the propan-2-amine side chain.
2H-indazole: Another indazole isomer with different substitution patterns.
Indole derivatives: Compounds like indole-3-acetic acid, which share structural similarities but differ in functional groups and biological activities.
Uniqueness: 1-(1H-indazol-4-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1H-indazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10/h2-4,6-7H,5,11H2,1H3,(H,12,13) |
InChI Key |
CELMIQIKEGPXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=NNC2=CC=C1)N |
Origin of Product |
United States |
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